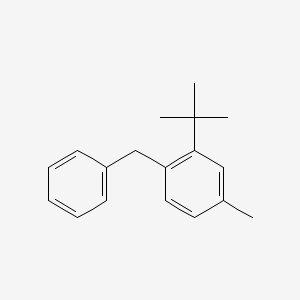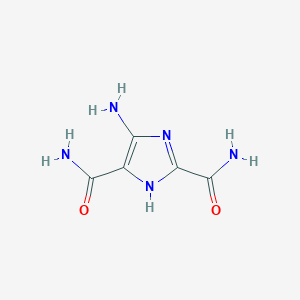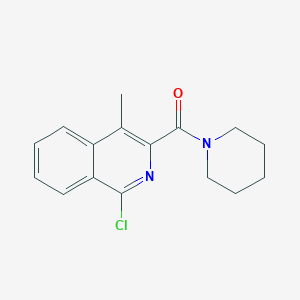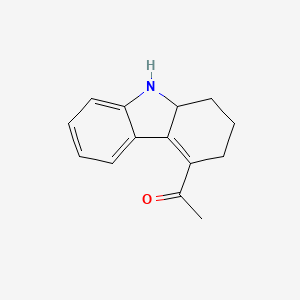![molecular formula C13H18O2 B14390041 3-[2-(Benzyloxy)ethyl]-3-methyloxetane CAS No. 88214-46-4](/img/structure/B14390041.png)
3-[2-(Benzyloxy)ethyl]-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxyethyl group and a methyl group Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity characteristics The benzyloxy group is a benzene ring attached to an oxygen atom, which is further connected to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)ethanol.
Cyclization to Form the Oxetane Ring: The intermediate 2-(benzyloxy)ethanol is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the oxetane ring. The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient cyclization and alkylation steps. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Benzyloxy)ethyl]-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form linear ethers.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base like sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Linear ethers such as 3-(2-hydroxyethyl)-3-methyloxetane.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(Benzyloxy)ethyl]-3-methyloxetane finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane involves its interaction with various molecular targets and pathways:
Molecular Targets: The benzyloxy group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may participate in oxidative stress pathways, influencing cellular redox states and modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Benzyloxy)ethyl]-3-methyloxirane: Similar structure but with an oxirane (three-membered ring) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylfuran: Contains a furan ring (five-membered ring with oxygen) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylpyran: Features a pyran ring (six-membered ring with oxygen) instead of an oxetane.
Uniqueness
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a candidate for developing materials with unique properties.
Propriétés
Numéro CAS |
88214-46-4 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-methyl-3-(2-phenylmethoxyethyl)oxetane |
InChI |
InChI=1S/C13H18O2/c1-13(10-15-11-13)7-8-14-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
LZWFQPLMLBGVDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)


![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)




![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
